molecular formula C21H27N5O2 B5647604 9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5647604
M. Wt: 381.5 g/mol
InChI Key: POCJANOHWFELKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , typically involves spirocyclization of pyridine substrates. This process can be achieved through the in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, one-pot multi-component reactions (MCRs) have been utilized for the synthesis of functionalized 8-oxa-2,4-diazaspiro[5.5]undecanes, indicating a diverse methodological approach to synthesizing complex spirocyclic compounds (Li et al., 2014).

Molecular Structure Analysis

Structural elucidation of diazaspiro[5.5]undecane derivatives has been achieved through various analytical techniques, including X-ray crystallography. These studies reveal detailed insights into the molecular arrangement and conformation of spirocyclic compounds, aiding in the understanding of their chemical reactivity and interactions (Zhu, 2011).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactions, including cycloadditions and transformations into condensed heterocyclic systems. Their reactivity is influenced by the structural configuration and the nature of substituents on the spiro framework, demonstrating versatility in chemical synthesis (Gioiello et al., 2009).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including melting points, solubility, and crystalline structure, are critical for their application in pharmaceuticals and material science. X-ray diffraction and NMR analysis provide comprehensive data on the physical characteristics of these compounds, informing their suitability for specific applications (Sun et al., 2010).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, such as reactivity, stability, and interaction with biological targets, are central to their pharmacological potential. Studies on the synthesis and biological activity of these compounds highlight their significance in developing new therapeutic agents (Smyth et al., 2001).

properties

IUPAC Name

9-(1-methylpyrazole-4-carbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-24-15-18(14-23-24)20(28)25-11-7-21(8-12-25)6-4-19(27)26(16-21)10-5-17-3-2-9-22-13-17/h2-3,9,13-15H,4-8,10-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCJANOHWFELKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.